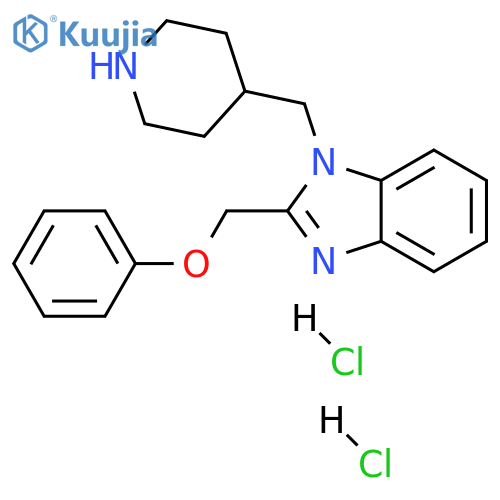

Cas no 1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

1351587-24-0 structure

商品名:2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride

2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride

- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole:dihydrochloride

- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

- F2158-0862

- 1351587-24-0

- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride

- 2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride

- AKOS026681363

-

- インチ: 1S/C20H23N3O.2ClH/c1-2-6-17(7-3-1)24-15-20-22-18-8-4-5-9-19(18)23(20)14-16-10-12-21-13-11-16;;/h1-9,16,21H,10-15H2;2*1H

- InChIKey: MDPLQGZVWCVACB-UHFFFAOYSA-N

- ほほえんだ: C1(COC2=CC=CC=C2)N(CC2CCNCC2)C2=CC=CC=C2N=1.[H]Cl.[H]Cl

計算された属性

- せいみつぶんしりょう: 393.1374678g/mol

- どういたいしつりょう: 393.1374678g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 379

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.1Ų

2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2158-0862-15mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-5μmol |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-1mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-2mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-3mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-4mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-10mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-10μmol |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-5mg |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2158-0862-2μmol |

2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |

1351587-24-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量